molecular formula C16H24N2O B4971429 1-benzyl-N-propyl-4-piperidinecarboxamide

1-benzyl-N-propyl-4-piperidinecarboxamide

Cat. No. B4971429
M. Wt: 260.37 g/mol
InChI Key: LQRBDEWPJXQDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-propyl-4-piperidinecarboxamide, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that is commonly used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. In

Scientific Research Applications

BZP has been studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. It has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation. BZP has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It binds to and activates the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. This leads to an increase in the concentration of dopamine and serotonin in the synaptic cleft, which enhances their effects on the brain.
Biochemical and Physiological Effects
BZP has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of norepinephrine, which is a neurotransmitter that is involved in the body's fight-or-flight response. BZP can also cause euphoria, increased sociability, and decreased appetite.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its low cost, easy availability, and well-established synthesis method. However, it also has several limitations, including its potential for abuse and its lack of selectivity for specific neurotransmitter systems. This makes it difficult to study the specific effects of BZP on the brain.

Future Directions

There are several future directions for research on BZP, including its potential use as a therapeutic agent for neurological and psychiatric disorders. Further research is needed to determine the optimal dosage and administration route for BZP, as well as its long-term effects on the brain. Additionally, more selective analogs of BZP could be developed to target specific neurotransmitter systems and reduce the potential for abuse. Finally, more research is needed to understand the mechanisms underlying the cognitive-enhancing effects of BZP and to determine its potential use as a cognitive enhancer.

Synthesis Methods

BZP can be synthesized through a variety of methods, including the reaction of piperazine with benzyl chloride or benzyl bromide. The reaction typically takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an organic solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

properties

IUPAC Name

1-benzyl-N-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-10-17-16(19)15-8-11-18(12-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRBDEWPJXQDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-propylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.